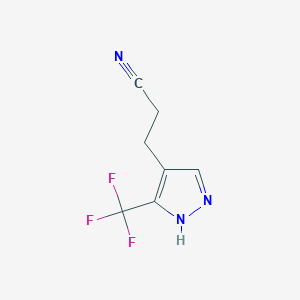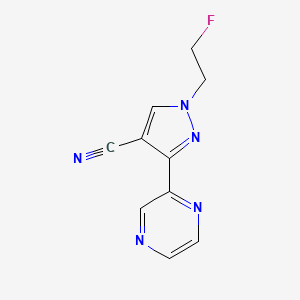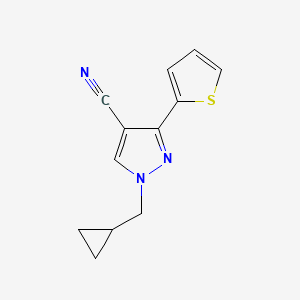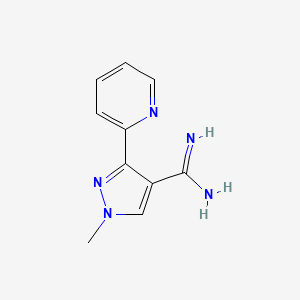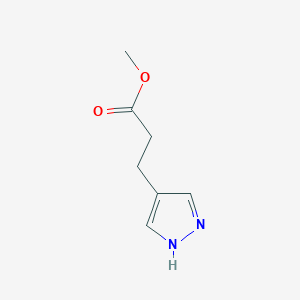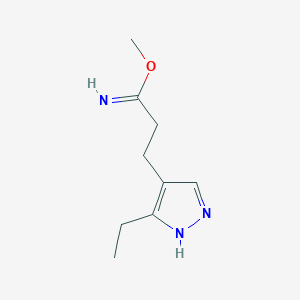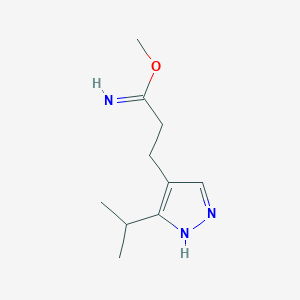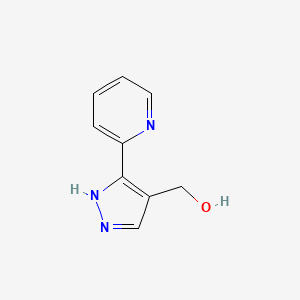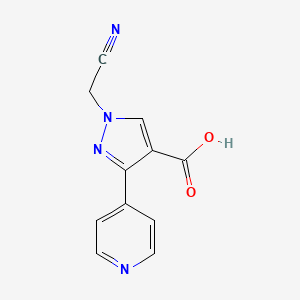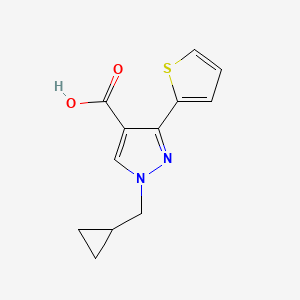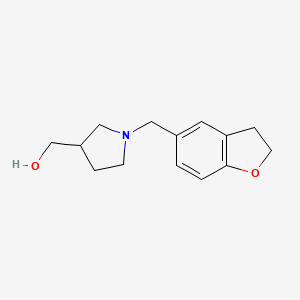
(1-((2,3-二氢苯并呋喃-5-基)甲基)吡咯烷-3-基)甲醇
描述
((1-(2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-yl)methanol, also known as 1-(2,3-Dihydrobenzofuran-5-yl)methylpyrrolidine, is a synthetic compound with a wide range of applications in scientific research. It has been used in various studies to investigate the molecular and biochemical mechanisms of action of various compounds. This compound has been studied for its ability to interact with various receptors and enzymes, and its mechanism of action has been elucidated.
科学研究应用
催化应用和合成
催化氢化:Sukhorukov 等人 (2008) 的一项研究探讨了 2-(5,6-二氢-4H-1,2-恶嗪-3-基)乙酸甲酯的催化氢化,在特定条件下生成吡咯烷衍生物。该过程展示了相关化合物在生成胺和吡咯烷结构中的用途,这在药物合成中至关重要 (Sukhorukov 等人,2008)。
吡咯啉酮的合成:Ghelfi 等人 (2003) 报道了 5-甲氧基化 3-吡咯啉-2-酮的合成,表明相关化合物在创建可作为农用化学品或医药化合物的中间体的结构方面具有多功能性 (Ghelfi 等人,2003)。
胺的 N-甲基化:Sarki 等人 (2021) 的研究利用甲醇作为胺的选择性 N-甲基化的 C1 合成子氢源,展示了相关方法在增强 N-甲基化产物合成中的作用,这对药物开发至关重要 (Sarki 等人,2021)。
结构分析和材料合成
- 晶体结构和 DFT 研究:Huang 等人 (2021) 对硼酸酯中间体进行了结构和理论分析,突出了此类化合物在材料科学和电子应用中的重要性。这项工作强调了复杂有机结构在新材料开发中的作用,这些新材料具有独特的性能 (Huang 等人,2021)。
复杂分子的合成
- 抗惊厥药:Malik 和 Khan (2014) 设计并合成了具有作为钠离子通道阻滞剂和抗惊厥药潜力的衍生物,展示了相关化学框架在治疗开发中的应用 (Malik 和 Khan,2014)。
作用机制
Target of Action
It is known that benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to their diverse pharmacological activities .
Biochemical Pathways
Benzofuran derivatives have been shown to interact with various biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
生化分析
Biochemical Properties
(1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with norepinephrine and dopamine transporters, inhibiting their reuptake and thereby increasing the levels of these neurotransmitters in the synaptic cleft . This interaction suggests that (1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-yl)methanol may have stimulant properties similar to other compounds in the cathinone class.
Cellular Effects
The effects of (1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-yl)methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate the cAMP signaling pathway, leading to increased intracellular calcium levels . This activation can result in various downstream effects, including changes in gene expression and metabolic activity.
Molecular Mechanism
At the molecular level, (1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-yl)methanol exerts its effects through several mechanisms. It binds to norepinephrine and dopamine transporters, inhibiting their function and increasing neurotransmitter levels . Additionally, it may interact with other receptors and ion channels, contributing to its overall pharmacological profile. The inhibition of these transporters can lead to increased neurotransmitter activity, which may explain the compound’s stimulant effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-yl)methanol change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression.
Dosage Effects in Animal Models
The effects of (1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-yl)methanol vary with different dosages in animal models. At low doses, the compound may exhibit mild stimulant effects, while higher doses can lead to more pronounced effects, including increased locomotor activity and potential toxic effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant response. Toxic or adverse effects at high doses may include neurotoxicity and behavioral changes.
Metabolic Pathways
(1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-yl)methanol is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The compound’s metabolism can lead to the formation of various metabolites, which may have their own biological activities. The interaction with metabolic enzymes can also affect the compound’s overall pharmacokinetic profile, including its half-life and clearance from the body.
Transport and Distribution
Within cells and tissues, (1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-yl)methanol is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cell membranes . The compound’s distribution can affect its localization and accumulation in different tissues, influencing its overall pharmacological effects.
Subcellular Localization
The subcellular localization of (1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-yl)methanol can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity.
属性
IUPAC Name |
[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-10-12-3-5-15(9-12)8-11-1-2-14-13(7-11)4-6-17-14/h1-2,7,12,16H,3-6,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNJJPAZEUZACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=CC3=C(C=C2)OCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



